1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea
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Overview
Description
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea is a complex organic compound that features a unique combination of indole, pyridine, and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The starting material, 2-methylindole, undergoes alkylation with an appropriate alkyl halide to form 2-(2-methyl-1H-indol-3-yl)ethyl.
Pyridine Derivative Synthesis: Pyridine-3-carboxaldehyde is reacted with a suitable reducing agent to form pyridin-3-ylmethanol.
Thiourea Formation: The final step involves the reaction of the indole and pyridine derivatives with m-tolyl isothiocyanate under controlled conditions to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties may interact with biological receptors, while the thiourea group can form hydrogen bonds and other interactions with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(m-tolyl)thiourea: Lacks the pyridine moiety.
1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea: Lacks the indole moiety.
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea: Lacks the m-tolyl group.
Uniqueness
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea is unique due to the presence of all three functional groups (indole, pyridine, and thiourea) in a single molecule
Biological Activity
The compound 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities, particularly in anticancer, antimicrobial, and enzyme inhibition studies. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates an indole moiety, a pyridine ring, and a tolyl group, which are significant for its biological properties.
Anticancer Activity
Thiourea derivatives, including the compound , have shown promising anticancer properties. Research indicates that this compound targets specific molecular pathways involved in cancer progression.
Key Findings:
- IC50 Values : The compound exhibited IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating moderate potency .
- Mechanism of Action : It appears to inhibit angiogenesis and alter cancer cell signaling pathways, which are critical in tumor growth and metastasis .
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against several bacterial strains.
Research Insights:
- In studies assessing its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness at low micromolar concentrations .
- Additionally, it exhibited broad-spectrum antifungal activity against drug-resistant Candida strains, suggesting potential for development as an antifungal agent .
Enzyme Inhibition
The biological activity of thioureas often includes inhibition of enzymes linked to various diseases.
Enzyme Activity:
- The compound has shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease research. The reported IC50 values for AChE inhibition ranged from 33.27 to 93.85 nM , indicating strong potential as a therapeutic agent for cognitive disorders .
Case Studies
- Anticancer Study : A study involving human leukemia cell lines demonstrated that the compound reduced cell viability significantly, with an IC50 as low as 1.50 µM .
- Antimicrobial Evaluation : In a comparative study against various bacterial strains, the compound was found to be effective against both Gram-positive and Gram-negative bacteria, showcasing its versatility as an antimicrobial agent .
Data Tables
Biological Activity | IC50 Values | Remarks |
---|---|---|
Anticancer | 7 - 20 µM | Moderate potency against cancer cell lines |
Antimicrobial | MIC < 10 µM | Effective against MRSA and drug-resistant fungi |
AChE Inhibition | 33.27 - 93.85 nM | Strong potential for Alzheimer's treatment |
Properties
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-7-5-9-21(15-18)28-25(30)29(17-20-8-6-13-26-16-20)14-12-22-19(2)27-24-11-4-3-10-23(22)24/h3-11,13,15-16,27H,12,14,17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBBRQJXFJNZJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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